molecular formula C20H19ClFN5O2S B5917398 (Z)-N'-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N''-PHENYLMETHANESULFONYLGUANIDINE

(Z)-N'-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N''-PHENYLMETHANESULFONYLGUANIDINE

Cat. No.: B5917398
M. Wt: 447.9 g/mol
InChI Key: BJQJLORUTVWWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, dimethylpyrimidinyl, phenyl, and methanesulfonylguanidine groups. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of (Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, such as 3-chloro-4-fluoroaniline and 4,6-dimethyl-2-aminopyrimidine.

    Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction, where they react with a suitable reagent to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE can be compared with other similar compounds, such as:

    N-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE: This compound lacks the (Z)-configuration, which may result in different chemical and biological properties.

    N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE: This compound has a similar structure but may differ in its reactivity and applications.

The uniqueness of (Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE lies in its specific configuration and the combination of functional groups, which contribute to its distinct properties and applications.

Properties

IUPAC Name

2-benzylsulfonyl-1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5O2S/c1-13-10-14(2)24-19(23-13)26-20(25-16-8-9-18(22)17(21)11-16)27-30(28,29)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQJLORUTVWWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NS(=O)(=O)CC2=CC=CC=C2)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/C(=N\S(=O)(=O)CC2=CC=CC=C2)/NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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